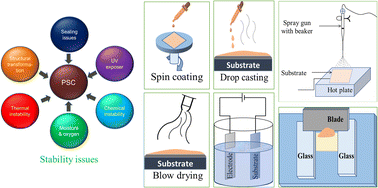Stability of perovskite solar cells: issues and prospects
RSC Advances Pub Date: 2023-01-09 DOI: 10.1039/D2RA05903G
Abstract
Even though power conversion efficiency has already reached 25.8%, poor stability is one of the major challenges hindering the commercialization of perovskite solar cells (PSCs). Several initiatives, such as structural modification and fabrication techniques by numerous ways, have been employed by researchers around the world to achieve the desired level of stability. The goal of this review is to address the recent improvements in PSCs in terms of structural modification and fabrication procedures. Perovskite films are used to provide a broad range of stability and to lose up to 20% of their initial performance. A thorough comprehension of the effect of the fabrication process on the device's stability is considered to be crucial in order to provide the foundation for future attempts. We summarize several commonly used fabrication techniques – spin coating, doctor blade, sequential deposition, hybrid chemical vapor, and alternating layer-by-layer. The evolution of device structure from regular to inverted, HTL free, and ETL including the changes in material utilization from organic to inorganic, as well as the perovskite material are presented in a systematic manner. We also aimed to gain insight into the functioning stability of PSCs, as well as practical information on how to increase their operational longevity through sensible device fabrication and materials processing, to promote PSC commercialization at the end.


Recommended Literature
- [1] β-Amyrin synthase from Euphorbia tirucalli L. functional analyses of the highly conserved aromatic residues Phe413, Tyr259 and Trp257 disclose the importance of the appropriate steric bulk, and cation–π and CH–π interactions for the efficient catalytic action of the polyolefin cyclization cascade†
- [2] A simple, low-cost CVD route to thin films of BiFeO3 for efficient water photo-oxidation†
- [3] Phosphine ligand-coated Cu nanoparticle-catalyzed selective semihydrogenation of alkynes: electronic or hindrance effects of the ligand?†
- [4] Chemical and physical aspects of charge transfer in the fluorescence intermittency of single molecules and quantum dots†
- [5] Covalent functionalization of molybdenum disulfide by chemically activated diazonium salts†
- [6] Contents list
- [7] CH4 storage and CO2 capture in highly porous zirconium oxide based metal–organic frameworks†‡
- [8] Dramatic differences in the fluorescence of AIEgen-doped micro- and macrophase separated systems†
- [9] Thermolysis of azo-compounds: a reactivity factor of 1017
- [10] Inhibitive effect of calcium on the primary nucleation of sodium carbonate in the evaporation process of the caustic liquor

Journal Name:RSC Advances
Research Products
-
CAS no.: 18879-80-6
-
CAS no.: 169555-93-5
-
CAS no.: 14419-78-4
-
CAS no.: 1596-13-0









